ethyl2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
Description
Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 4-position, a methyl group at the 3-position, and an ethyl ester moiety linked via an acetoxy group. The ethyl ester group enhances lipophilicity, influencing solubility and bioavailability, while the amino and methyl substituents modulate electronic and steric properties. Its synthesis likely involves condensation or alkylation reactions, as inferred from analogous pyrazole derivatives .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-(4-amino-3-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5,9H2,1-2H3 |
InChI Key |
OMYHZODBVKHECF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-amino-3-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate can be contextualized by comparing it to analogues with modifications in the ester group, pyrazole substituents, or heterocyclic core. Below is a detailed analysis supported by a data table (Table 1) and research findings.
Table 1: Key Structural and Functional Comparisons
| Compound Name (CAS No.) | Molecular Formula | Substituents on Pyrazole | Ester/Functional Group | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (802269-97-2) | C₆H₉N₃O₂ | 4-amino | Methyl ester | 0.90 | Lacks 3-methyl; methyl vs. ethyl ester |
| 2-(4-Amino-1H-pyrazol-1-yl)ethanol (948571-47-9) | C₅H₉N₃O | 4-amino | Ethanol | 0.86 | Ethanol replaces ester; lacks 3-methyl |
| 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (948570-74-9) | C₆H₁₁N₃O | 4-amino | Methoxyethyl | 0.81 | Methoxyethyl chain; 3-methyl absent |
| Ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1158314-64-7) | C₈H₁₂IN₂O₂ | 4-iodo, 3,5-dimethyl | Ethyl ester | N/A | Iodo and dimethyl substituents; amino group absent |
| Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate (3446-72-8) | C₁₃H₁₄ClNO₂ | Indole core | Ethyl ester | N/A | Indole replaces pyrazole; chloro and methyl groups |
Key Findings
Impact of Ester Group Variation The methyl ester analogue (CAS 802269-97-2) exhibits a 0.90 similarity score, indicating near-identical structure except for the shorter alkyl chain. Replacement of the ester with ethanol (CAS 948571-47-9) reduces similarity to 0.84. The hydroxyl group introduces hydrogen-bonding capacity, which may enhance aqueous solubility but limit passive diffusion across biological membranes .
Conversely, the 3-methyl group in the target compound may stabilize the ring against electrophilic attacks . The iodo and dimethyl substituents in CAS 1158314-64-7 introduce significant steric and electronic effects. Iodine’s polarizability could enhance intermolecular interactions, while dimethyl groups may hinder crystal packing .
Heterocyclic Core Modifications Replacement of pyrazole with indole (CAS 3446-72-8) fundamentally alters the aromatic system.
Biological and Synthetic Relevance Ethyl ester derivatives, such as those in CAS 1158314-64-7 and the target compound, are frequently employed as intermediates in pharmaceutical synthesis. For example, ethyl 2-(5-chloro-3-(...))acetate derivatives are precursors to antimicrobial agents . The amino group in the target compound and its analogues (e.g., CAS 802269-97-2) may facilitate hydrogen bonding, critical for molecular recognition in drug-receptor interactions .
Biological Activity
Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate features a pyrazole ring with an amino group and an ethyl acetate moiety, contributing to its unique reactivity profile. The presence of these functional groups is crucial for its biological interactions.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate | Methyl substitution on the pyrazole ring | Exhibits enhanced antimicrobial activity |
| Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate | Cyclopropyl group addition | Potentially greater selectivity in biological assays |
| Ethyl 2-(3-amino-pyrazole) | Lacks acetate moiety | More reactive due to free amino group |
Antimicrobial Activity
Research indicates that ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate exhibits significant antimicrobial properties against various bacterial strains and fungi. In vitro studies have shown that derivatives of this compound can inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
Antitumor Properties
The compound has also demonstrated potential antitumor activity. Studies involving cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) have reported that ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate can induce cell cycle arrest and apoptosis in cancer cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through pathways independent of p53 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Induces G0/G1 arrest |
| MCF-7 | 20 | Promotes apoptosis |
| HeLa | 10 | Cell cycle disruption |
Antileishmanial and Antimalarial Activities
Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has been explored for its antileishmanial and antimalarial activities. Similar pyrazole compounds have shown efficacy in disrupting the biochemical pathways of parasites responsible for these diseases, suggesting that this compound may have a role in developing new treatments .
The biological activity of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting metabolic pathways critical for microbial growth and cancer cell survival.
- Cell Cycle Modulation : It induces specific phases of the cell cycle arrest, leading to reduced proliferation rates in tumor cells.
- Apoptosis Induction : By triggering apoptotic pathways, it effectively reduces the viability of cancerous cells.
Case Studies
Several studies have investigated the biological effects of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate:
Study 1: Antimicrobial Efficacy
In a study evaluating various derivatives against bacterial strains, ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Cancer Cell Line Analysis
A detailed analysis using MTT assays revealed that at a concentration of 25 µM, the compound significantly reduced cell viability in MCF-7 cells by over 70% after 72 hours of treatment, indicating strong antitumor potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
